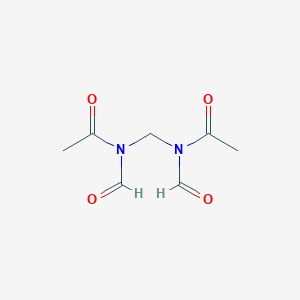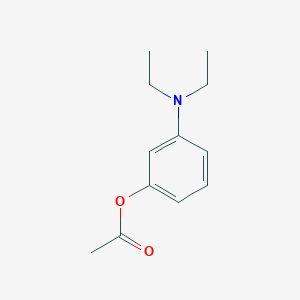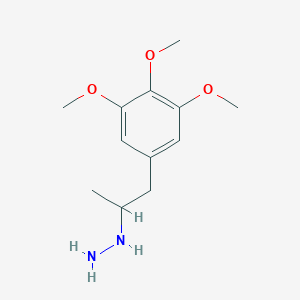
N,N'-Methylenebis(N-formylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Methylenebis(N-formylacetamide) (MNA) is an organic compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 246.24 g/mol. MNA is a versatile compound that has been used in various fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
N,N'-Methylenebis(N-formylacetamide) works by forming covalent bonds between adjacent amino acid residues in proteins, which stabilizes the protein structure. This crosslinking effect can lead to enhanced protein stability and activity, which can be useful in various applications.
Effets Biochimiques Et Physiologiques
N,N'-Methylenebis(N-formylacetamide) has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. It has been shown to have minimal effects on enzyme activity and can be used to stabilize various proteins without affecting their function. Additionally, N,N'-Methylenebis(N-formylacetamide) has been shown to have minimal effects on cell viability and proliferation, making it a useful tool for studying cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N'-Methylenebis(N-formylacetamide) is its versatility and ease of use in various applications. It is a relatively simple compound to synthesize and can be used in a wide range of concentrations. Additionally, N,N'-Methylenebis(N-formylacetamide) has been shown to have minimal effects on protein function and cell viability, making it a useful tool for studying biological processes.
However, there are some limitations to the use of N,N'-Methylenebis(N-formylacetamide) in scientific research. One limitation is that N,N'-Methylenebis(N-formylacetamide) can only be used to crosslink proteins that have accessible amino acid residues. Additionally, N,N'-Methylenebis(N-formylacetamide) can only be used to stabilize proteins in their native state and cannot be used to stabilize denatured proteins.
Orientations Futures
There are several future directions for the use of N,N'-Methylenebis(N-formylacetamide) in scientific research. One potential application is in the development of novel biomaterials. N,N'-Methylenebis(N-formylacetamide) can be used to crosslink various biomolecules, including proteins and nucleic acids, to create new materials with unique properties.
Another potential future direction is in the development of new therapeutic agents. N,N'-Methylenebis(N-formylacetamide) has been shown to have minimal toxicity and can be used to stabilize various proteins, which could be useful in the development of new drugs.
Conclusion:
In conclusion, N,N'-Methylenebis(N-formylacetamide) is a versatile compound that has been widely used in scientific research. It can be synthesized via a simple one-pot reaction and has been shown to have minimal effects on protein function and cell viability. N,N'-Methylenebis(N-formylacetamide) has several advantages and limitations for use in scientific research, and there are several potential future directions for its use in the development of novel materials and therapeutic agents.
Méthodes De Synthèse
N,N'-Methylenebis(N-formylacetamide) can be synthesized via a simple one-pot reaction between formylacetamide and paraformaldehyde in the presence of a base such as sodium hydroxide. The reaction yields N,N'-Methylenebis(N-formylacetamide) as the main product, which can be purified using various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N,N'-Methylenebis(N-formylacetamide) has been extensively used in scientific research as a crosslinking agent for proteins and other biomolecules. It can be used to stabilize enzymes, antibodies, and other proteins, which can be useful in various applications such as biocatalysis and drug delivery. Additionally, N,N'-Methylenebis(N-formylacetamide) has been used in the synthesis of various materials such as polymeric nanoparticles and hydrogels.
Propriétés
Numéro CAS |
18962-77-1 |
|---|---|
Nom du produit |
N,N'-Methylenebis(N-formylacetamide) |
Formule moléculaire |
C7H10N2O4 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
N-[[acetyl(formyl)amino]methyl]-N-formylacetamide |
InChI |
InChI=1S/C7H10N2O4/c1-6(12)8(4-10)3-9(5-11)7(2)13/h4-5H,3H2,1-2H3 |
Clé InChI |
KHDWSPPUGCOVPL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CN(C=O)C(=O)C)C=O |
SMILES canonique |
CC(=O)N(CN(C=O)C(=O)C)C=O |
Autres numéros CAS |
18962-77-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)









